N-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c26-17(14-21-19(27)15-5-2-1-3-6-15)25-8-4-7-16-13-22-20(23-18(16)25)24-9-11-28-12-10-24/h1-3,5-6,13H,4,7-12,14H2,(H,21,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBLNMAXXUXVFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)CNC(=O)C3=CC=CC=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridopyrimidine core, followed by the introduction of the morpholine ring and the benzamide group. Common reagents used in these reactions include various amines, aldehydes, and acids under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems could be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
The compound has been investigated for its anticancer properties, particularly as an inhibitor of polo-like kinase 1 (Plk1), which is crucial in cell division and is often overexpressed in cancers. In a study, derivatives of pyrido[2,3-d]pyrimidine were shown to inhibit Plk1 effectively, suggesting that N-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)benzamide could be developed as a therapeutic agent against various malignancies .
1.2 Phosphodiesterase Inhibition
Research indicates that compounds similar to this compound exhibit phosphodiesterase (PDE) inhibition properties. PDE inhibitors are essential in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). For instance, PDE4 inhibitors have been shown to reduce airway hyperreactivity in murine models of asthma, indicating potential therapeutic applications for respiratory conditions .
Case Study on Anticancer Properties
A study conducted on pyrido[4,3-d]pyrimidine derivatives demonstrated that certain modifications to the structure enhanced their potency as Plk1 inhibitors. The research highlighted that compounds with similar scaffolds to this compound showed significant inhibition of tumor growth in xenograft models, suggesting a promising avenue for cancer therapy development .
Research on Inflammatory Conditions
In another study focusing on PDE4 inhibitors, it was found that compounds structurally related to this compound exhibited substantial anti-inflammatory effects in vivo. These compounds were tested in models of lipopolysaccharide-induced pulmonary inflammation and demonstrated significant reductions in inflammatory markers and improved lung histology .
Data Tables
| Application | Mechanism | Findings |
|---|---|---|
| Anticancer | Inhibition of Plk1 | Significant tumor growth inhibition in xenograft models |
| Anti-inflammatory | PDE4 inhibition | Reduced inflammatory markers in pulmonary models |
| Respiratory diseases | Modulation of airway hyperreactivity | Effective in reducing symptoms in murine asthma models |
Mechanism of Action
The mechanism of action of N-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Unlike spirocyclic or thioxo-containing derivatives (e.g., Compounds 11a–d), the target lacks sulfur-based functional groups, which may reduce off-target interactions in biological systems .
- The benzamide substituent is structurally analogous to the ester and cyano groups in Compound 2d but offers distinct hydrogen-bonding capabilities .
Physicochemical and Spectral Properties
- Compound 2d (Org. Biomol. Chem., 2017) has a melting point of 215–217°C and distinct IR peaks for nitrile (2218 cm⁻¹) and nitro (1520 cm⁻¹) groups . The target compound’s benzamide group would likely show IR absorption near 1650 cm⁻¹ (amide C=O stretch).
- 1H NMR : Pyrido-pyrimidine protons typically resonate at δ 2.5–4.0 ppm (dihydro regions) and δ 7.0–8.5 ppm (aromatic protons), as seen in Compounds 11a–d .
Biological Activity
N-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Morpholino Group : Enhances solubility and bioavailability.
- Dihydropyrido[2,3-d]pyrimidine Core : Implicated in interactions with biological targets.
- Benzamide Moiety : May contribute to the compound's binding affinity and specificity.
Structural Formula
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting cellular stress responses.
- Receptor Modulation : Interactions with cell surface receptors could influence signaling pathways related to cell survival and apoptosis.
Interaction Studies
Research indicates that the compound can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, which may lead to inhibition of their activity. This is particularly relevant in the context of pancreatic β-cell protection against endoplasmic reticulum (ER) stress, a key factor in diabetes progression .
1. Antidiabetic Effects
This compound has shown promise in protecting pancreatic β-cells from ER stress-induced apoptosis. In vitro studies demonstrated that the compound significantly reduces markers of cell death (e.g., cleaved caspase-3 and PARP) under stress conditions .
2. Cytotoxicity and Antiproliferative Activity
Preliminary findings suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the benzamide moiety have resulted in increased potency against glioblastoma cells .
3. Anti-inflammatory Activity
Some studies indicate that compounds structurally related to this compound possess anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation .
Case Study 1: Protection Against ER Stress
In a study involving INS-1 pancreatic β-cells exposed to thapsigargin (an ER stressor), treatment with this compound resulted in a significant decrease in apoptotic markers compared to untreated controls. The EC50 was determined to be approximately 0.1 μM, indicating high potency .
Case Study 2: Cancer Cell Line Testing
A series of derivatives were tested for cytotoxicity against breast cancer cell lines. Notably, modifications to the morpholino group enhanced activity significantly, with some derivatives achieving IC50 values in the nanomolar range .
Summary of Findings
| Activity Type | Observed Effects | EC50/IC50 Values |
|---|---|---|
| Antidiabetic | Protection against ER stress-induced apoptosis | EC50 = 0.1 μM |
| Cytotoxicity | Significant activity against glioblastoma cells | IC50 = Nanomolar range |
| Anti-inflammatory | Reduced inflammatory markers in vitro | Not specified |
Q & A
Q. How to validate the compound’s selectivity across related protein targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
